molecular formula C15H23NO5S B12095975 (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate

(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate

Katalognummer: B12095975
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: GXRNHZPPGMECTH-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a sulfonamide group, a hydroxyphenyl group, and an ethyl ester, making it a versatile molecule for different chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-2-(4-hydroxyphenyl)propanoic acid.

    Sulfonamide Formation: The butylsulfonamide group is introduced through a reaction with butylamine and a sulfonyl chloride derivative under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or halides can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-(4-Hydroxyphenyl)propanoic acid: A precursor in the synthesis of (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate.

    (S)-2-(4-Hydroxyphenyl)ethanol: Another compound with a hydroxyphenyl group, used in different applications.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its chiral nature also adds to its uniqueness, making it valuable in enantioselective synthesis and applications.

Eigenschaften

Molekularformel

C15H23NO5S

Molekulargewicht

329.4 g/mol

IUPAC-Name

ethyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C15H23NO5S/c1-3-5-10-22(19,20)16-14(15(18)21-4-2)11-12-6-8-13(17)9-7-12/h6-9,14,16-17H,3-5,10-11H2,1-2H3/t14-/m0/s1

InChI-Schlüssel

GXRNHZPPGMECTH-AWEZNQCLSA-N

Isomerische SMILES

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC

Kanonische SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.